molecular formula C14H16N2O2S2 B2562276 (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide CAS No. 1312003-50-1

(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide

Cat. No.: B2562276
CAS No.: 1312003-50-1
M. Wt: 308.41
InChI Key: BIVJVYLKRQNUFT-UHFFFAOYSA-N
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Description

(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a phenylethenesulfonamide group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Alkylation: The thiazole intermediate is then alkylated using methyl iodide to introduce the N-methyl group.

    Sulfonamide Formation: The phenylethenesulfonamide moiety is introduced through a reaction between the thiazole derivative and phenylethenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the phenylethenesulfonamide group, converting it to a single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated sulfonamide derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group are key functional groups that enable binding to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]sulfonamide: Lacks the phenylethenesulfonamide group.

    (E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethanesulfonamide: Similar structure but with a single bond instead of a double bond in the phenylethenesulfonamide group.

Uniqueness

(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide is unique due to the presence of both the thiazole ring and the phenylethenesulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-12-15-10-14(19-12)11-16(2)20(17,18)9-8-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVJVYLKRQNUFT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN(C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(S1)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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